Urea, N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-, diacetate

Description

IUPAC Nomenclature and Substituent Positional Analysis

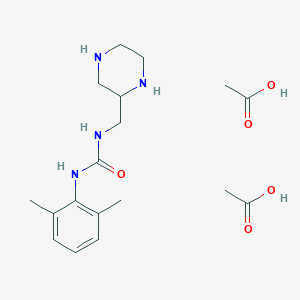

The IUPAC name N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-urea diacetate systematically describes the compound’s core structure and substituents:

- Urea backbone : The parent molecule is urea ($$ \text{NH}2\text{CONH}2 $$), with two nitrogen atoms substituted by distinct groups.

- N-(2,6-dimethylphenyl) : One nitrogen is bonded to a phenyl ring with methyl groups at the 2- and 6-positions. This substituent’s steric bulk influences molecular conformation and intermolecular interactions.

- N'-(2-piperazinylmethyl) : The second nitrogen connects to a piperazine ring via a methylene bridge. The “2-piperazinyl” designation specifies the attachment point at one of piperazine’s nitrogen atoms.

- Diacetate salt : Two acetate ions ($$ \text{CH}_3\text{COO}^- $$) neutralize the protonated piperazine nitrogens, forming a zwitterionic structure.

Table 1: Key Molecular Descriptors

Structural Relationship to Piperazine-Urea Hybrid Pharmacophores

Piperazine-urea hybrids are a pharmacologically significant class due to their dual capacity for hydrogen bonding (urea) and enhanced solubility (piperazine). In this compound:

- Piperazine moiety : The six-membered ring with two nitrogen atoms adopts a chair conformation, enabling dipole interactions and protonation at physiological pH. Its incorporation aligns with strategies to improve pharmacokinetic properties, as piperazine’s basicity enhances water solubility and metabolic stability.

- Urea linker : The $$ \text{NHCONH} $$ group serves as a hydrogen-bond donor/acceptor, mimicking peptide bonds in biological targets. This feature is critical for binding to enzymes or receptors, as seen in soluble epoxide hydrolase (sEH) inhibitors.

- Aryl substituent : The 2,6-dimethylphenyl group introduces hydrophobicity, balancing the compound’s amphiphilic character. Similar substituents in sEH inhibitors optimize potency by occupying hydrophobic enzyme pockets.

Structural analogy : The compound shares motifs with ALPK1-IN-1, a urea-thiazolyl-piperazine hybrid (CAS 2765457-72-3), where piperazine enhances target engagement.

Diacetate Salt Formation: Protonation Sites and Counterion Interactions

The diacetate salt forms via protonation of piperazine’s secondary amines and subsequent ionic pairing with acetate:

Protonation sites :

Counterion role :

Impact on solubility :

Mechanistic insight : The protonation state and counterion choice (acetate vs. nitrate) can modulate solid-state properties without altering the cation’s coordination geometry, as demonstrated in lanthanide complexes.

Properties

CAS No. |

819075-32-6 |

|---|---|

Molecular Formula |

C18H30N4O5 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

acetic acid;1-(2,6-dimethylphenyl)-3-(piperazin-2-ylmethyl)urea |

InChI |

InChI=1S/C14H22N4O.2C2H4O2/c1-10-4-3-5-11(2)13(10)18-14(19)17-9-12-8-15-6-7-16-12;2*1-2(3)4/h3-5,12,15-16H,6-9H2,1-2H3,(H2,17,18,19);2*1H3,(H,3,4) |

InChI Key |

INSHZJXWSHNCOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NCC2CNCCN2.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperazinylmethyl Intermediate

The piperazinylmethyl group is typically introduced via nucleophilic substitution. A key precursor, N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide , is synthesized by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine under reflux conditions.

Reaction Conditions:

- Solvent: Ethanol, isopropanol, or methanol.

- Temperature: 60–80°C (reflux).

- Molar Ratio: Piperazine is used in excess (3:1 to 10:1) to minimize byproducts.

- Purification: Extraction with dichloromethane, followed by crystallization using n-hexane or cyclohexane.

Example Procedure (From Patent US8541578B2):

- Reactants: 2-Chloro-N-(2,6-dimethylphenyl)acetamide (0.05 mol), piperazine (0.15 mol), and HCl (0.15 mol) in water.

- Reaction: Heated to 80°C for 2 hours.

- Filtration: Removed insoluble adduct at 60°C.

- Neutralization: Treated with NaOH (pH >10).

- Extraction: Used toluene at 70°C to isolate the product.

- Crystallization: Distilled solvent and cooled to 0–5°C for precipitation.

Yield: ~77–78%.

Urea Bond Formation

The urea moiety is introduced via reaction of the piperazinylmethyl intermediate with a urea precursor. Two approaches are documented:

Isocyanate Coupling

Aryl isocyanates react with amines to form urea bonds. For example, 1-(2,6-dimethylphenyl)-3-[N'-(2-methoxyethyl)carbamimidoyl]urea is synthesized using aryl isocyanate and benzene-1,4-diamine in dichloromethane.

Key Steps:

- Intermediate Preparation: 3-Nitroaniline coupled with aryl isocyanate yields nitro-urea derivatives (46–88% yield).

- Reduction: Hydrogenation with Pd/C converts nitro groups to amines.

- Coupling: Reacted with 2,4-diamino-pyrimidine derivatives to finalize the urea structure.

Diacetate Salt Formation

The free base is converted to the diacetate salt via acidification with acetic acid. This step parallels hydrochloride salt formation methods described in patents.

Procedure:

- Dissolution: The free base is dissolved in a polar solvent (e.g., ethanol).

- Acid Addition: Acetic acid (2 equivalents) is added dropwise.

- Crystallization: Cooled to 0–5°C to precipitate the diacetate.

- Filtration: Isolated and dried under vacuum.

Optimization and Challenges

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the urea moiety, potentially converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Urea derivatives, including Urea, N-(2,6-dimethylphenyl)-N’-(2-piperazinylmethyl)-, diacetate, have significant applications in scientific research:

Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

Biology: Potential use as enzyme inhibitors or receptor agonists/antagonists.

Medicine: Investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The piperazine ring may enhance binding affinity and specificity to certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Impurities

The compound shares structural similarities with impurities identified in local anesthetics like Bupivacaine Hydrochloride and Mepivacaine Hydrochloride :

- Impurity B(EP) : (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2)

Agrochemical Urea Derivatives

Several urea-based pesticides exhibit comparable aryl-urea frameworks but lack the piperazinylmethyl and diacetate groups:

These compounds prioritize lipophilic substituents (e.g., trifluoromethyl, isopropyl) for soil persistence, contrasting with the target compound’s polar piperazine and diacetate groups .

Piperazine-Containing Ureas

Piperazinone-derived ureas, such as 17a–c and 18a,b (synthesized via coupling of benzyl-piperazinones with ureidoethyl groups), demonstrate the pharmacological relevance of urea-piperazine hybrids. These analogues show enhanced solubility and receptor-binding affinity compared to simpler ureas, supporting the hypothesis that the target compound may act as a CNS agent or enzyme inhibitor .

Diacetate-Functionalized Analogues

The diacetate group in the target compound is structurally akin to 2,2'-[(3-Nitrophenyl)imino]bisethyl diacetate (CAS 28819-89-8), which features a nitroaniline core. This highlights the role of diacetate esters in stabilizing reactive intermediates or modifying pharmacokinetic properties .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Parameter | Target Compound | Impurity B(EP) | Fluometuron |

|---|---|---|---|

| Core Structure | Urea | Carboxamide | Urea |

| Aryl Group | 2,6-Dimethylphenyl | 2,6-Dimethylphenyl | 3-Trifluoromethylphenyl |

| Heterocycle | Piperazinylmethyl | Piperidine | None |

| Counterion/Modifier | Diacetate | Hydrochloride | None |

| Primary Use | Research Intermediate (inferred) | Pharmaceutical Impurity | Herbicide |

| CAS No. | Not explicitly listed | 15883-20-2 | 2164-17-2 |

| Reference |

Biological Activity

Urea, N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-, diacetate (CAS No. 819075-27-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H30N4O5

- Molecular Weight : 378.46 g/mol

- CAS Number : 819075-27-9

The biological activity of urea derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific structure of N-(2,6-dimethylphenyl)-N'-(2-piperazinylmethyl)-diacetate suggests potential interactions with neurotransmitter systems and enzyme modulation.

Key Mechanisms:

- GABAergic Modulation : Some related compounds have been shown to increase GABA levels and inhibit GABA transaminase activity, suggesting a possible anxiolytic or anticonvulsant effect .

- Enzyme Inhibition : Urea derivatives can act as enzyme inhibitors, affecting metabolic pathways crucial for cellular function.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, N-(2,6-dimethylphenyl) semicarbazones have been noted for their effectiveness in seizure models without significant neurotoxicity . This suggests that the diacetate derivative may also possess similar anticonvulsant properties.

Case Studies

- Anticonvulsant Testing : In a study involving various N-(2,6-dimethylphenyl) semicarbazones, compounds were tested for their ability to prevent seizures in animal models. The most promising candidate significantly increased GABA levels and showed efficacy across multiple seizure models .

- Antiproliferative Screening : A series of related compounds were evaluated for their effects on cancer cell lines. The highest activity was observed in compounds with specific substitutions that enhance binding to cellular targets involved in proliferation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H30N4O5 |

| Molecular Weight | 378.46 g/mol |

| CAS Number | 819075-27-9 |

| Anticonvulsant Activity | Yes |

| Antiproliferative Activity | Potentially present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.